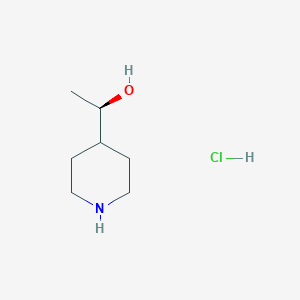
(2R)-2-(Dimethylamino)propane-1-thiol
Descripción general
Descripción
“(2R)-2-(Dimethylamino)propane-1-thiol” is a chemical compound with the molecular formula C5H13NS . It is also known by other names such as “3-(dimethylamino)propane-1-thiol” and "N,N-dimethyl-3-mercaptopropylamine" .
Molecular Structure Analysis
The molecular structure of “(2R)-2-(Dimethylamino)propane-1-thiol” consists of a three-carbon alkyl chain (propane), with a thiol group (-SH) attached to one end and a dimethylamino group (-N(CH3)2) attached to the second carbon .
Physical And Chemical Properties Analysis
“(2R)-2-(Dimethylamino)propane-1-thiol” has a molecular weight of 119.23 . It has a boiling point of 40-41 °C (at 12 Torr pressure) and a density of 0.900 . The pKa is predicted to be 8.83±0.10 .
Aplicaciones Científicas De Investigación
Complexation in Solution
The compound exhibits complexation behavior with silver(I), showing varying species formations depending on pH levels. It forms polynuclear thiolate complexes in solutions, indicating its potential for studies in coordination chemistry and materials science (González-Duarte & Vives, 1990).
Kinetic Studies
Kinetic studies of its derivatives, such as the formation of thiol esters like 2-dimethylaminoethanethiol propionate, have been conducted. These studies provide insights into the reactivity and potential applications of the compound in pharmaceutical sciences (Hussain & Schurman, 1969).
Enantiomer Resolution
The compound and its derivatives have been used in the resolution of enantiomers, showcasing its utility in chiral separations and pharmaceutical preparations (Rosini et al., 2007).
Ligand for Metal Complexes
Its derivatives serve as ligands to form complex structures with metals like cobalt, indicating potential applications in catalysis and materials science (Shearer et al., 2003).
Sensor and Indicator Design
The compound has been used in the design of sensor arrays for discriminating metal ions and thiols, suggesting its potential in environmental monitoring and chemical sensing (Hewage & Anslyn, 2009).
Nucleophilic Reactions
It partakes in nucleophilic reactions, indicating its reactivity and potential use in organic synthesis and medicinal chemistry (Kumar & Chimni, 1992).
Synthesis of Bidentate Ligands
Its derivatives are involved in the synthesis of bidentate ligands with phosphorus/nitrogen donors, showing applications in coordination chemistry and catalyst design (Field & Luck, 1994).
Safety and Hazards
“(2R)-2-(Dimethylamino)propane-1-thiol” is classified with the GHS07 safety symbol, indicating that it can cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
Propiedades
IUPAC Name |
(2R)-2-(dimethylamino)propane-1-thiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NS/c1-5(4-7)6(2)3/h5,7H,4H2,1-3H3/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARGOSVDPSCPNGS-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CS)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(Dimethylamino)propane-1-thiol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1435330.png)


